molecular formula C18H18N2O4 B5399676 (4-methoxyphenyl)methyl N-[[(E)-3-phenylprop-2-enoyl]amino]carbamate

(4-methoxyphenyl)methyl N-[[(E)-3-phenylprop-2-enoyl]amino]carbamate

Cat. No.: B5399676
M. Wt: 326.3 g/mol
InChI Key: GRGPJVBZBKOYEE-FMIVXFBMSA-N
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Description

(4-methoxyphenyl)methyl N-[[(E)-3-phenylprop-2-enoyl]amino]carbamate is an organic compound with a complex structure that includes a methoxyphenyl group, a phenylprop-2-enoyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)methyl N-[[(E)-3-phenylprop-2-enoyl]amino]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of (4-methoxyphenyl)methanol: This can be achieved through the methylation of 4-hydroxybenzyl alcohol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of (4-methoxyphenyl)methyl chloroformate: This intermediate is prepared by reacting (4-methoxyphenyl)methanol with phosgene or a phosgene equivalent.

    Synthesis of the final compound: The final step involves the reaction of (4-methoxyphenyl)methyl chloroformate with (E)-3-phenylprop-2-enoyl amine under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)methyl N-[[(E)-3-phenylprop-2-enoyl]amino]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the carbamate can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of (4-hydroxyphenyl)methyl N-[[(E)-3-phenylprop-2-enoyl]amino]carbamate.

    Reduction: Formation of (4-methoxyphenyl)methyl N-[[(E)-3-phenylprop-2-enoyl]amino]methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-methoxyphenyl)methyl N-[[(E)-3-phenylprop-2-enoyl]amino]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving carbamate groups. It can also serve as a model compound for studying the metabolism of carbamates in living organisms.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)methyl N-[[(E)-3-phenylprop-2-enoyl]amino]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target enzyme.

Comparison with Similar Compounds

Similar Compounds

    (4-methoxyphenyl)methyl carbamate: Lacks the phenylprop-2-enoyl group, making it less complex.

    (4-hydroxyphenyl)methyl N-[[(E)-3-phenylprop-2-enoyl]amino]carbamate: Similar structure but with a hydroxyl group instead of a methoxy group.

    (4-methoxyphenyl)methyl N-[[(E)-3-phenylprop-2-enoyl]amino]acetate: Contains an acetate group instead of a carbamate group.

Uniqueness

The uniqueness of (4-methoxyphenyl)methyl N-[[(E)-3-phenylprop-2-enoyl]amino]carbamate lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance between reactivity and stability, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

(4-methoxyphenyl)methyl N-[[(E)-3-phenylprop-2-enoyl]amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-16-10-7-15(8-11-16)13-24-18(22)20-19-17(21)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,19,21)(H,20,22)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGPJVBZBKOYEE-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)NNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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